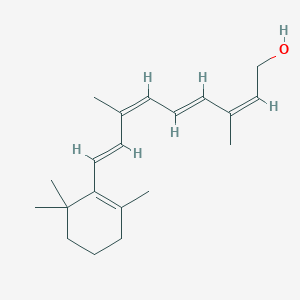

(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraen-1-ol

Übersicht

Beschreibung

(13Z)-retinol, also known as (13Z)-vitamin A1, is a naturally occurring form of vitamin A. It is an essential nutrient for humans, playing a crucial role in vision, immune function, and cellular communication. The compound is characterized by its unique structure, which includes a cis double bond at the 13th position of the retinol molecule.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (13Z)-retinol typically involves the isomerization of all-trans-retinol. This can be achieved through various methods, including photochemical isomerization and catalytic hydrogenation. In photochemical isomerization, all-trans-retinol is exposed to UV light, which induces the formation of the 13Z isomer. Catalytic hydrogenation involves the use of specific catalysts under controlled conditions to selectively hydrogenate the double bonds, resulting in the formation of (13Z)-retinol.

Industrial Production Methods

Industrial production of (13Z)-retinol often involves the extraction and purification of the compound from natural sources, such as fish liver oil or synthetic production through chemical synthesis. The process typically includes steps like extraction, purification, and crystallization to obtain high-purity (13Z)-retinol.

Analyse Chemischer Reaktionen

Types of Reactions

(13Z)-retinol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: (13Z)-retinol can be oxidized to (13Z)-retinal using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of (13Z)-retinol can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involving (13Z)-retinol often occur at the hydroxyl group, where it can be esterified with fatty acids to form retinyl esters.

Major Products

The major products formed from these reactions include (13Z)-retinal, (13Z)-retinoic acid, and various retinyl esters, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Retinoid Activity

This compound is structurally related to retinoids, which are derivatives of Vitamin A known for their role in cellular growth and differentiation. It has been studied for its potential therapeutic effects in treating skin conditions such as acne and psoriasis due to its ability to regulate gene expression involved in skin cell proliferation and differentiation .

Anticancer Properties

Research indicates that compounds with similar structures exhibit anticancer properties by modulating signaling pathways involved in cell growth and apoptosis. For example, retinoids can induce differentiation in certain types of leukemia cells . Studies on this compound may reveal similar effects.

Synthesis of Related Compounds

The synthesis of (2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraen-1-ol can serve as a precursor for other retinoid compounds used in clinical settings. The stereospecific synthesis methods developed for this compound enhance its utility in pharmaceutical applications .

Anti-Aging Formulations

Due to its retinoid properties, this compound is valuable in anti-aging skincare products. It promotes collagen production and skin renewal processes . Its inclusion in formulations aims to reduce wrinkles and improve skin texture.

Acne Treatment Products

The compound's ability to regulate sebum production and promote skin cell turnover makes it an effective ingredient in acne treatment products. Its application helps prevent clogged pores and reduces the severity of acne lesions .

Plant Growth Regulators

Research has indicated that compounds similar to this compound can act as plant growth regulators. They influence various physiological processes such as flowering and fruiting by mimicking natural plant hormones .

Pest Resistance

There is ongoing research into the potential use of this compound as a natural pesticide due to its structural similarities with other bioactive compounds that exhibit insecticidal properties .

Case Studies

Wirkmechanismus

The mechanism of action of (13Z)-retinol involves its conversion to active metabolites, such as (13Z)-retinal and (13Z)-retinoic acid. These metabolites interact with specific receptors and proteins in the body, regulating gene expression and cellular processes. For example, (13Z)-retinal binds to opsin proteins in the retina to form rhodopsin, which is essential for vision. (13Z)-retinoic acid acts as a ligand for nuclear receptors, influencing cell differentiation and proliferation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

All-trans-retinol: The most common form of vitamin A, differing from (13Z)-retinol by the configuration of its double bonds.

(9Z)-retinol: Another isomer of retinol with a cis double bond at the 9th position.

Retinal: The aldehyde form of vitamin A, which can exist in various isomeric forms, including (13Z)-retinal.

Uniqueness

(13Z)-retinol is unique due to its specific cis configuration at the 13th position, which influences its biological activity and interaction with receptors. This configuration can affect the compound’s stability, absorption, and overall efficacy in biological systems.

Biologische Aktivität

The compound (2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraen-1-ol , also known by its CAS number 75281-25-3, is a member of the retinoid family. Retinoids are known for their significant biological activities, including roles in cell differentiation and proliferation. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 286.45 g/mol. Its structure features multiple conjugated double bonds that are characteristic of retinoids, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 286.45 g/mol |

| Melting Point | >125 °C |

| LogP | 4.5734 |

| H-Bond Acceptors | 2 |

| H-Bond Donors | 2 |

| Rotatable Bonds | 5 |

Antitumoral Activity

Research has indicated that compounds structurally related to retinoids exhibit significant antitumoral properties. For instance, derivatives of this compound have shown growth inhibition against various tumor cell lines using the MTT assay. Specifically, studies on related compounds have demonstrated their ability to inhibit cell proliferation in cancer cells such as Staphylococcus epidermidis , with a minimum inhibitory concentration (MIC) of 1000 μg/mL .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Similar retinoid compounds have demonstrated effectiveness against bacterial strains. The mechanism often involves the disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial growth .

Antioxidative Effects

Antioxidative properties are another significant aspect of this compound's biological profile. Retinoids are known to scavenge free radicals and reduce oxidative stress in cells. This activity is crucial for protecting cells from oxidative damage and may contribute to their antitumoral effects .

Study on Retinoid Derivatives

A study published in the Bulletin of the Korean Chemical Society explored various derivatives of retinoids and their biological activities. The research highlighted that compounds similar to (2Z,4E,6Z,8E)-3,7-dimethyl exhibited potent antitumor and antimicrobial activities . The study utilized in vitro assays to measure the efficacy against specific cell lines.

In Vivo Studies

In vivo studies have demonstrated that retinoids can modulate gene expression related to cell growth and differentiation. For example, retinoid compounds have been shown to activate retinoic acid receptors (RARs), leading to changes in gene transcription that promote apoptosis in cancerous cells .

The biological activity of (2Z,4E,6Z,8E)-3,7-dimethyl is primarily mediated through its interaction with nuclear receptors such as RARs and RXRs (retinoid X receptors). Upon binding to these receptors, the compound can regulate gene expression involved in cellular differentiation and proliferation:

- Activation of RAR/RXR : The compound binds to these receptors with high affinity.

- Regulation of Gene Expression : This binding leads to transcriptional activation or repression of target genes involved in cell cycle regulation.

- Induction of Apoptosis : By modulating gene expression related to apoptosis pathways, it can promote programmed cell death in malignant cells.

Eigenschaften

IUPAC Name |

(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,21H,7,10,14-15H2,1-5H3/b9-6+,12-11+,16-8-,17-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPIPGXGPPPQFEQ-BOOMUCAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCO)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C/CO)\C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.